5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole
Overview
Description
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group, a methyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are often conducted in inert solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-(Trifluoromethyl)thiazole: Investigated for its potential biological activities and applications in materials science.
Uniqueness
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole (CMT) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, supported by diverse research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₉ClF₃NS
- Molecular Weight : 291.72 g/mol
- Melting Point : 60–62 °C
- CAS Number : 317318-97-1
Biological Activity Overview
The biological activity of CMT has been primarily investigated in the context of its antimicrobial and anticancer properties. The presence of the trifluoromethyl group and the chloromethyl substituent on the thiazole ring plays a significant role in enhancing its biological efficacy.
Antimicrobial Activity
CMT has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of CMT
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 6.25 |
Escherichia coli | 18 | 12.5 |
Pseudomonas aeruginosa | 15 | 25 |
Candida albicans | 22 | 10 |
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity, which may improve their permeability through bacterial membranes, thus increasing their antimicrobial activity .
Anticancer Activity
CMT has also been evaluated for its potential anticancer effects. Studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that CMT significantly inhibited the growth of breast cancer cells (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
The biological activity of CMT is attributed to its interaction with cellular targets. The trifluoromethyl group enhances the compound's ability to interact with biological membranes and enzymes, while the thiazole ring contributes to its overall stability and reactivity.
Proposed Mechanisms:
- Cell Membrane Disruption : CMT may disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism.
- Apoptosis Induction : In cancer cells, CMT may activate apoptotic pathways through mitochondrial signaling.
Research Findings
Recent studies have focused on synthesizing derivatives of CMT to enhance its biological activity further. For instance, modifying the substituents on the thiazole ring has been shown to improve both antimicrobial and anticancer properties .
Table 2: Structure-Activity Relationship (SAR) Insights
Modification | Effect on Activity |
---|---|
Addition of hydroxyl group | Increased antibacterial potency |
Substitution with larger alkyl groups | Enhanced lipophilicity and membrane permeability |
Fluorination at different positions | Varied effects on enzyme inhibition |
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NS/c1-7-10(6-13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJAQPUFIIRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382399 | |
Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-97-1 | |
Record name | 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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